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molecular formula C6H14N2O2 B1622642 2,2-Diethoxyacetimidamide CAS No. 82392-83-4

2,2-Diethoxyacetimidamide

Cat. No. B1622642
M. Wt: 146.19 g/mol
InChI Key: KDPBTKVANKRYFT-UHFFFAOYSA-N
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Patent
US07998978B2

Procedure details

Shown in scheme O is the synthesis of intermediates compounds O-1 containing isoquinolin-3-amine. In a 250 ml of three-neck round bottom flask equipped with magnetic stir bar was charged the 2,2-diethoxyacetimidate (O-3) (6.7 g, 41.6 mmol) and MeOH (20 ml) then the phenyl methanamine hydrochloride (0.5 eq., 20.8 mmol) and MeONa (1 eq., 20.8 mmol) were added. The mixture was heated to 70° C. for 1 hr. The solution appeared dark. After the reaction finished, the MeOH solvent was removed by vacuum and the residue was dissolved in CH2Cl2 (100 ml). The organic phase washed with water (3×50 mL), then brine (1×30 mL). The organic layer was dried over magnesium sulfate, and filtered and the solvent reduced under vacuum. The product was purified by a silica gel column with 100% EA to give about 40.0% of desired product of 2,2-diethoxyacetamidine (O-2). The 2,2-diethoxyacetamidine (O-2) was dissolved in 6 ml of concentrated H2SO4 (99.9%) and the reaction was stirred at 40° C. for 72 hours. The solution was neutralized by 1M NaOH aqueous to PH 7.0. The crude was purified by silica gel column with 50:50 (petroleum ether: EA) to give final product O-1; yield from 13% to 70% depending on the substitution of phenyl methane amidine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,2-diethoxyacetimidate
Quantity
6.7 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
20.8 mmol
Type
reactant
Reaction Step Three
Name
MeONa
Quantity
20.8 mmol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1C2C(=CC=CC=2)C=C(N)[N:2]=1.[CH2:12]([O:14][CH:15]([O:19][CH2:20][CH3:21])[C:16](=[NH:18])[O-])[CH3:13].Cl.C1(CN)C=CC=CC=1.CO[Na]>CO>[CH2:12]([O:14][CH:15]([O:19][CH2:20][CH3:21])[C:16]([NH2:2])=[NH:18])[CH3:13] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=NC(=CC2=CC=CC=C12)N
Step Two
Name
2,2-diethoxyacetimidate
Quantity
6.7 g
Type
reactant
Smiles
C(C)OC(C([O-])=N)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
20.8 mmol
Type
reactant
Smiles
Cl.C1(=CC=CC=C1)CN
Name
MeONa
Quantity
20.8 mmol
Type
reactant
Smiles
CO[Na]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the synthesis of intermediates compounds
CUSTOM
Type
CUSTOM
Details
In a 250 ml of three-neck round bottom flask equipped with magnetic stir bar
CUSTOM
Type
CUSTOM
Details
the MeOH solvent was removed by vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in CH2Cl2 (100 ml)
WASH
Type
WASH
Details
The organic phase washed with water (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The product was purified by a silica gel column with 100% EA

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%
Name
Type
product
Smiles
C(C)OC(C(=N)N)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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